

3-Chloro-2-methylphenyl Isocyanate: Structural Dynamics and Synthetic Utility

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Compound of Interest

Compound Name:	3-Chloro-2-methylphenyl isocyanate
CAS No.:	40397-90-8
Cat. No.:	B1586819

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Executive Summary

3-Chloro-2-methylphenyl isocyanate (CAS 40397-90-8) represents a "privileged scaffold" fragment in modern medicinal chemistry.[1] Unlike its unhindered counterparts, this molecule offers a unique interplay between steric obstruction (2-methyl) and electronic activation (3-chloro).[1] This guide analyzes its structural conformation, bonding characteristics, and provides a validated protocol for its primary application: the synthesis of conformationally restricted urea derivatives.[1]

Molecular Architecture and Bonding[1]

Structural Identity

The molecule consists of a benzene core substituted at the 1, 2, and 3 positions, creating a crowded "buttressed" environment.[1]

- IUPAC Name: 1-Chloro-3-isocyanato-2-methylbenzene[2]

- CAS Number: 40397-90-8[2]
- Molecular Formula: C₈H₆ClNO
- SMILES:CC1=C(C=CC=C1Cl)N=C=O[1][2][3]

Bonding Dynamics (The Ortho-Effect)

The reactivity of this isocyanate is defined by the competition between the ortho-methyl steric block and the meta-chloro electronic activation.[1]

- The Isocyanate Group (-N=C=O):
 - Hybridization: The nitrogen is hybridized, while the central carbon is hybridized.[1]
 - Geometry: While typically linear (180°), the N=C=O angle often distorts slightly (~170-175°) in crystalline urea derivatives due to packing forces.[1]
 - Conjugation: The lone pair on the nitrogen can delocalize into the aromatic ring.[1] However, the 2-methyl group forces the isocyanate moiety to rotate out of the plane of the benzene ring (dihedral angle twist).[1] This de-conjugation makes the lone pair less available to the ring, paradoxically keeping the nitrogen slightly more nucleophilic than in planar systems, while the carbon remains highly electrophilic.[1]
- The 3-Chloro Substituent:
 - Inductive Effect (-I): Chlorine exerts a strong electron-withdrawing effect through the -framework.[1] This pulls electron density away from the ring and, by extension, the isocyanate carbon, increasing its electrophilicity (δ^+).[1]

Quantitative Properties

Property	Value	Note
Molecular Weight	167.59 g/mol	
Physical State	Liquid	Colorless to pale yellow
Boiling Point	~107°C @ 3 mmHg	Extrapolated from 4-Me isomer data [1]
Density	~1.22 g/mL	
Reactivity	Moisture Sensitive	Hydrolyzes to 3-chloro-2-methylaniline

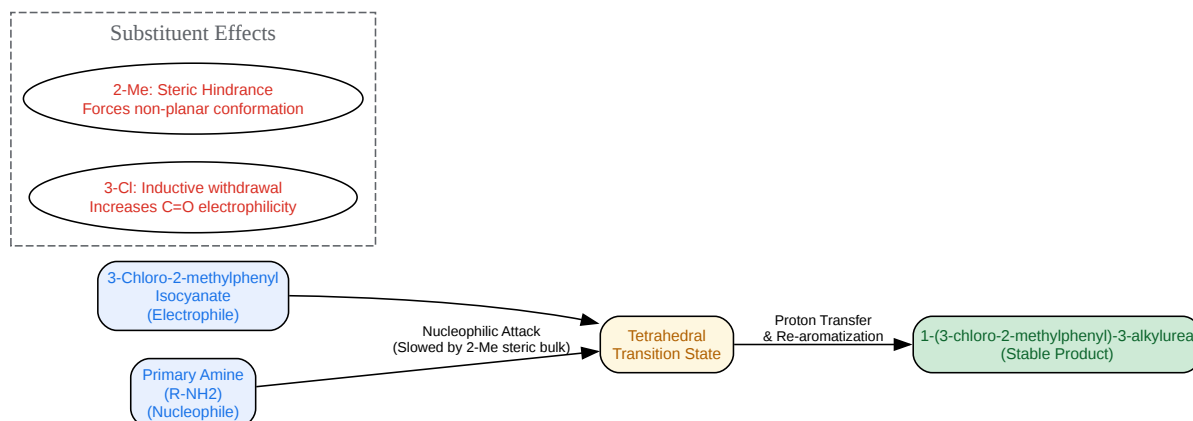
Reactivity Profile & Mechanism[1]

The primary utility of **3-chloro-2-methylphenyl isocyanate** is in the synthesis of diaryl ureas (common in kinase inhibitors like Sorafenib analogs).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The nucleophile (amine) attacks the central carbon of the isocyanate.[1]

Key Insight: The 2-methyl group slows the rate of approach (kinetic control) compared to phenyl isocyanate, but it prevents "over-reaction" or side-product formation (e.g., biuret formation) by sterically shielding the resulting urea product.[1]



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Figure 1: Mechanistic pathway of urea formation highlighting the opposing steric and electronic influences of the 2-methyl and 3-chloro substituents.

Experimental Protocol: Synthesis of a Model Urea

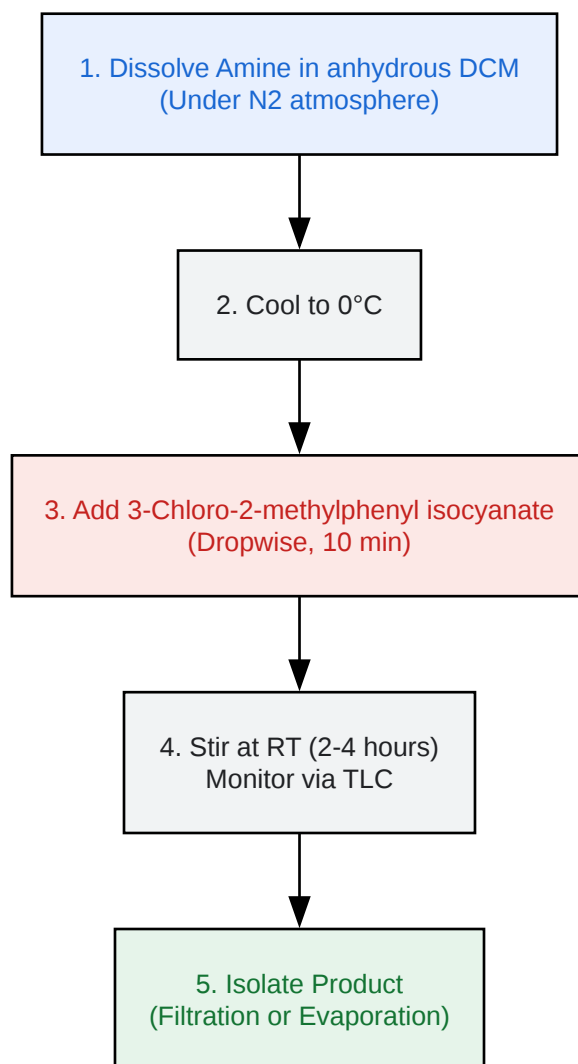
Objective: Synthesis of 1-(3-chloro-2-methylphenyl)-3-phenylurea to validate scaffold reactivity.

Reagents & Equipment[1][6][7][8]

- Substrate: **3-Chloro-2-methylphenyl isocyanate** (1.0 eq)
- Nucleophile: Aniline (1.0 eq) (or substituted amine of interest)
- Solvent: Dichloromethane (DCM) (Anhydrous)[1]
- Base: Triethylamine (0.1 eq) (Optional, catalytic)[1]
- Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

- Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a rubber septum. Flush with .
- Solvation: Dissolve Aniline (0.93 g, 10 mmol) in anhydrous DCM (20 mL).
- Addition (Critical Step):
 - Cool the solution to 0°C (ice bath) to mitigate exothermicity.[1]
 - Add **3-Chloro-2-methylphenyl isocyanate** (1.67 g, 10 mmol) dropwise via syringe over 10 minutes.
 - Note: The 2-methyl group reduces the violence of the reaction compared to phenyl isocyanate, but exotherm is still observable.[1]
- Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 2–4 hours.
 - Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The isocyanate spot (high) should disappear.[1]
- Workup:
 - The urea product often precipitates from DCM.[1] If solid forms, filter and wash with cold DCM.[1]
 - If no precipitate: Evaporate solvent under reduced pressure.[1] Recrystallize the residue from hot Ethanol/Water.[1]
- Characterization:
 - IR: Look for disappearance of the strong -N=C=O stretch ($\sim 2270\text{ cm}^{-1}$) and appearance of the Urea C=O stretch ($\sim 1650\text{ cm}^{-1}$).[1]



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Figure 2: Workflow for the synthesis of urea derivatives using **3-chloro-2-methylphenyl isocyanate**.

Safety and Handling (E-E-A-T)

- Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer.[1] All operations must be performed in a functioning fume hood.[1]
- Moisture Sensitivity: Reacts with atmospheric moisture to form the corresponding aniline and .[1] Pressure buildup in sealed waste containers is a hazard.[1]

- Neutralization: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent [2].[1]

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